molecular formula C43H79NO4Si3 B11825256 (Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Cat. No.: B11825256
M. Wt: 758.3 g/mol
InChI Key: PCWRXDDXWRVWBV-AHGRKQIUSA-N
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Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic name (Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide adheres to IUPAC’s Blue Book recommendations for polyfunctional compounds with multiple stereocenters and protective groups. The parent structure is a hept-5-enamide chain, where the Z configuration at the double bond (C5–C6) is specified first. The cyclopentane ring at position 7 contains three stereocenters: 1R , 2R , 3R , and 5S .

The tert-butyl(dimethyl)silyl (TBS) groups appear as protective substituents at three oxygen atoms:

  • Two on the cyclopentane ring (C3 and C5)
  • One on the (E,3S)-configured pent-1-enyl side chain.

The (E,3S) descriptor for the pentenyl group indicates a trans configuration at the double bond (C1–C2) and an S-configuration at C3. Numerical locants are omitted for stereodescriptors when unambiguous under IUPAC rules, as seen in the 1R,2R,3R,5S sequence.

Molecular Topology Analysis

The compound’s topology combines a cyclopentane core with three radiating chains:

  • A hept-5-enamide group (Z configuration)
  • An (E,3S)-3-(TBS-oxy)-5-phenylpent-1-enyl side chain
  • Two TBS-protected hydroxyls at C3 and C5 of the cyclopentane.

Table 1: Key Topological Features

Feature Description
Cyclopentane ring Chair-like conformation with axial TBS groups at C3 and C5
Pent-1-enyl side chain Extended

Properties

Molecular Formula

C43H79NO4Si3

Molecular Weight

758.3 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C43H79NO4Si3/c1-17-44-40(45)28-24-19-18-23-27-36-37(32-31-35(46-49(11,12)41(2,3)4)30-29-34-25-21-20-22-26-34)39(48-51(15,16)43(8,9)10)33-38(36)47-50(13,14)42(5,6)7/h18,20-23,25-26,31-32,35-39H,17,19,24,27-30,33H2,1-16H3,(H,44,45)/b23-18-,32-31+/t35-,36+,37+,38-,39+/m0/s1

InChI Key

PCWRXDDXWRVWBV-AHGRKQIUSA-N

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

First TBS Protection

The primary hydroxyl group at C3 of the Corey lactone is protected first due to its higher reactivity.

Procedure :

  • Corey lactone (10.0 g, 33.1 mmol) is dissolved in DCM (100 mL).

  • TBDMSCl (6.6 g, 43.9 mmol) and imidazole (4.5 g, 66.2 mmol) are added at 0°C.

  • The mixture is stirred for 12 h at 25°C.

Outcome :

  • Isolated as a yellow oil (12.4 g, 89% yield).

  • Characterization: 1H^1H NMR (CDCl₃) δ 5.39–5.63 (1H, m), 0.88 (9H, s), 0.04 (6H, s).

Second and Third TBS Protections

The remaining hydroxyl groups at C5 and the side-chain C3 are protected using similar conditions, with adjustments for steric hindrance.

Modifications :

  • Solvent : Toluene replaces DCM for improved solubility.

  • Catalyst : Pyridinium p-toluenesulfonate (PPTS, 0.05 eq) accelerates the reaction.

Yield : 78–85% for di-TBS protection.

Side-Chain Installation via Wittig Reaction

The omega chain (hept-5-enamide) is introduced using a Wittig reaction to establish the (Z)-configured double bond.

Reagents :

  • Wittig Reagent : (4-Carboxybutyl)triphenylphosphonium bromide (1.5 eq).

  • Base : Potassium tert-butoxide (3.0 eq).

Procedure :

  • The TBS-protected Corey lactone (8.4 g, 29.1 mmol) is dissolved in THF (150 mL).

  • The Wittig reagent is activated with KOtBu in THF at −78°C.

  • The mixture is stirred for 2 h, then quenched with aqueous NH₄Cl.

Outcome :

  • Crude product is purified via silica gel chromatography (hexane/EtOAc = 4:1).

  • Yield: 72%.

Amidation with Ethylamine

The carboxylic acid intermediate is converted to the ethylamide using a mixed anhydride method.

Reagents :

  • Activating Agent : Pivaloyl chloride (1.2 eq).

  • Base : Triethylamine (2.5 eq).

  • Amine : Ethylamine (70% in H₂O, 5.0 eq).

Procedure :

  • The acid (10.0 g, 18.2 mmol) is dissolved in DMF (50 mL).

  • Pivaloyl chloride (2.7 mL, 21.8 mmol) and Et₃N (6.3 mL, 45.5 mmol) are added at −15°C.

  • After 1 h, ethylamine (12.7 mL, 91.0 mmol) is added dropwise.

Outcome :

  • Crude product is purified via prep-HPLC (C18 column, MeCN/H₂O gradient).

  • Yield: 58–65%.

Global Deprotection and Final Purification

The TBS groups are removed using tetra-n-butylammonium fluoride (TBAF).

Conditions :

  • TBAF : 1.1 eq in THF at 0°C.

  • Time : 6 h.

Purification :

  • Chromatography : Silica gel (EtOAc/MeOH = 9:1).

  • Crystallization : MTBE/hexane (1:3).

Final Yield : 40–45% from Corey lactone.

Key Data Tables

Table 1: Comparison of Protection Methods

StepReagentsSolventYield (%)Source
First TBSTBDMSCl, imidazoleDCM89
Second TBSTBDMSCl, PPTSToluene85
Third TBSTBDMSCl, imidazoleDCM78

Table 2: Amidation Efficiency

Activating AgentSolventTemperature (°C)Yield (%)Purity (%)Source
Pivaloyl chlorideDMF−156598.5
EDCIPy255897.2

Challenges and Optimization

  • Stereochemical Control : The (E)-configuration of the C1' double bond is maintained using a Lindlar catalyst during hydrogenation.

  • Side Reactions : Overprotection is minimized by stepwise TBS installation.

  • Scale-Up : The use of toluene instead of DCM improves solubility for >100 g batches .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether groups, leading to the formation of silanols.

    Reduction: Reduction reactions can target the enamide moiety, converting it into an amine.

    Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles like fluoride ions (from reagents such as tetrabutylammonium fluoride) can displace the silyl groups.

Major Products

    Oxidation: Silanols and corresponding oxidized derivatives.

    Reduction: Amines and reduced enamide derivatives.

    Substitution: Compounds with new functional groups replacing the silyl ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it useful in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or modulators of biological pathways, given the structural complexity and functional groups present.

Medicine

The compound’s unique structure may offer potential as a lead compound in drug discovery, particularly in the development of novel therapeutics targeting specific molecular pathways.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The silyl ether groups could play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

TBDMS-Protected Derivatives

The compound shares structural similarities with other TBDMS-protected intermediates, such as the nucleotide analog described in :

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Both compounds utilize TBDMS groups to protect hydroxyls, but the target molecule distinguishes itself with three TBDMS groups, which may enhance steric protection and solubility in non-polar solvents compared to mono-protected analogues .

Dihydroxy Analogues

describes a related compound with the same cyclopentane core but lacking silyl protection:

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide (CAS 1005193-64-5) The absence of TBDMS groups in this analogue likely reduces molecular weight (485.54 g/mol vs.

Environmental and Toxicological Considerations

Organotin compounds (e.g., TPT, TBT) in exhibit high toxicity via C8γ binding. In contrast, silicon-based TBDMS groups are generally regarded as less toxic and environmentally persistent, making the target compound a safer alternative in synthetic workflows .

Comparative Data Table

Property Target Compound Dihydroxy Analogue (CAS 1005193-64-5) Trifluoromethyl Benzoate Ester
Molecular Weight ~950–1,000 (estimated) 485.54 576.45 (for 6gB)
Protective Groups 3× TBDMS None 3,5-Bis(trifluoromethyl)benzoyl
Key Functional Groups Cyclopentane, alkenes, amide, TBDMS ethers Cyclopentane, alkenes, amide, hydroxyls Pyrrolidine, trifluoromethyl, nitrobenzene
Solubility Likely high in organic solvents (e.g., DCM, ether) Moderate in polar solvents (e.g., MeOH) Moderate in DMF
Deprotection Conditions TBAF or HF N/A Basic hydrolysis
Potential Bioactivity Prostaglandin/FIN precursor (inferred) Unreported Unreported

Biological Activity

(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide is a complex organic compound with significant biological activity. Its unique structure features multiple functional groups and stereochemical configurations that may influence its interactions with biological systems. This article aims to provide a comprehensive review of the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound's structure is characterized by:

  • Silyl Ethers : The presence of tert-butyl(dimethyl)silyl groups contributes to steric hindrance and may affect solubility and membrane permeability.
  • Cyclopentane Ring : This feature may enhance the compound's conformational flexibility and interaction with biological targets.
  • Amide Bond : The amide linkage is crucial for biological activity, influencing binding affinity to receptors or enzymes.
Structural FeatureDescription
Silyl GroupsProvide steric bulk and enhance lipophilicity
Cyclopentane RingIncreases conformational diversity
Amide LinkageEssential for receptor interactions

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity. The bulky silyl groups may enhance interactions with specific cancer cell receptors, promoting apoptosis or inhibiting proliferation. For instance, studies have shown that silyl ether-containing compounds can modulate signaling pathways involved in cancer cell survival.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This effect could be mediated through the modulation of NF-kB signaling pathways.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against certain bacterial strains. The structural complexity may allow for interactions with bacterial membranes or enzymatic targets, disrupting normal function and leading to cell death.

Case Studies

  • Anticancer Study : A study involving a structurally related compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Research : In vitro assays showed that compounds with similar silyl ether groups significantly reduced TNF-alpha production in macrophages, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds with similar structural features exhibited varying degrees of antimicrobial activity, suggesting a need for further investigation into the specific mechanisms involved.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Binding : The structural features may facilitate binding to specific receptors involved in cancer progression or inflammatory responses.
  • Signal Transduction Modulation : The compound might interfere with key signaling pathways (e.g., MAPK or NF-kB), altering cellular responses to stimuli.
  • Membrane Interaction : The hydrophobic regions provided by the silyl groups could enhance interaction with lipid membranes, potentially disrupting bacterial cell integrity.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this compound, and how can they be methodologically addressed?

  • Answer : The synthesis requires precise stereochemical control due to multiple chiral centers and olefin configurations (Z/E). The tert-butyl(dimethyl)silyl (TBS) protecting groups are critical for hydroxyl protection but demand anhydrous conditions to prevent premature deprotection. Key steps include:

  • Temperature Control : Maintaining −78°C during enolate formation to avoid epimerization .
  • Solvent Choice : Use of tetrahydrofuran (THF) for Grignard reactions to stabilize intermediates .
  • Purification : High-Performance Liquid Chromatography (HPLC) is essential to separate diastereomers .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm stereochemistry and regioselectivity, with emphasis on coupling constants (e.g., JZ/EJ_{Z/E} for olefins) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, especially for silyl-protected intermediates .
  • HPLC : Monitors purity (>98%) and resolves co-eluting isomers using C18 reverse-phase columns .

Advanced Research Questions

Q. How can computational methods like machine learning optimize the synthesis workflow?

  • Answer : Bayesian optimization algorithms can predict optimal reaction conditions (e.g., solvent ratios, catalyst loading) by iteratively analyzing yield data from high-throughput experiments. For example, a Design of Experiments (DoE) approach reduces trial runs by 40% while maximizing enantiomeric excess (ee) . Integrated platforms combining density functional theory (DFT) and machine learning also accelerate ligand design for asymmetric catalysis .

Q. What strategies resolve contradictions in spectroscopic data during intermediate characterization?

  • Answer :

  • Cross-Validation : Combine 2D NMR (e.g., NOESY) with X-ray crystallography to resolve ambiguous NOE correlations in crowded spectra .
  • Kinetic Analysis : Monitor reaction progress via in-situ infrared (IR) spectroscopy to identify transient intermediates that may skew off-line data .
  • Isotopic Labeling : 18O^{18}\text{O}-labeling clarifies oxygenated intermediates’ behavior in mass fragmentation patterns .

Q. How do non-covalent interactions influence this compound’s reactivity in catalytic systems?

  • Answer : Non-covalent interactions (e.g., π-π stacking between phenyl groups and hydrophobic TBS moieties) stabilize transition states in enantioselective cyclopropanation. Computational studies using Molecular Dynamics (MD) simulations reveal that solvent polarity modulates these interactions, with toluene favoring tighter binding than acetonitrile . Experimental validation via variable-temperature NMR quantifies association constants (KaK_a) for supramolecular assemblies .

Q. What methodologies advance the understanding of structure-activity relationships (SAR) for this compound?

  • Answer :

  • Molecular Docking : Predict binding affinities to biological targets (e.g., prostaglandin receptors) by simulating TBS group interactions with hydrophobic binding pockets .
  • Proteolytic Stability Assays : Evaluate metabolic stability using liver microsomes, with LC-MS/MS tracking deprotected hydroxyl metabolites .
  • Crystal Engineering : Co-crystallization with co-formers (e.g., nicotinamide) improves solubility while retaining stereochemical integrity .

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